3-Bromo-4-hydroxybenzenesulfonyl chloride
Description
3-Bromo-4-hydroxybenzenesulfonyl chloride (C₆H₄BrClO₃S) is a sulfonyl chloride derivative characterized by a bromine atom at the 3-position, a hydroxyl group at the 4-position, and a sulfonyl chloride (-SO₂Cl) group at the 1-position of the benzene ring. This compound is primarily used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, dyes, and pharmaceutical agents. Its hydroxyl group enhances polarity, influencing solubility in polar solvents, while the sulfonyl chloride moiety enables nucleophilic substitution reactions.
Properties
Molecular Formula |
C6H4BrClO3S |
|---|---|
Molecular Weight |
271.52 g/mol |
IUPAC Name |
3-bromo-4-hydroxybenzenesulfonyl chloride |
InChI |
InChI=1S/C6H4BrClO3S/c7-5-3-4(12(8,10)11)1-2-6(5)9/h1-3,9H |
InChI Key |
STKYSOLBHOVRHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Br)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 4-hydroxybenzenesulfonyl chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, solvent choice, and reaction time, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the sulfonyl chloride group.
Oxidation and Reduction: The hydroxyl group can be oxidized or reduced under appropriate conditions.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as an electrophilic partner.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines or alcohols can react with the sulfonyl chloride group.
Oxidation: Oxidizing agents like potassium permanganate can be used to oxidize the hydroxyl group.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a sulfonamide derivative.
Scientific Research Applications
3-Bromo-4-hydroxybenzene-1-sulfonyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It can be used to modify biomolecules for research purposes.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-bromo-4-hydroxybenzene-1-sulfonyl chloride involves its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles. This reactivity is exploited in various chemical synthesis processes.
Comparison with Similar Compounds
Key Findings:
Substituent Effects on Reactivity: Electron-withdrawing groups (EWGs) like -CN ( ) and -CF₃ ( ) increase sulfonyl chloride reactivity toward nucleophiles. The hydroxyl group in the target compound enhances solubility in polar solvents (e.g., methanol/water mixtures) but may reduce stability under acidic conditions. Methyl groups ( ) act as electron donors, reducing electrophilicity compared to EWGs.
Applications: Pharmaceuticals: Compounds with -CF₃ ( ) and -CN ( ) are prioritized for drug discovery due to enhanced metabolic stability. Agrochemicals: Methyl-substituted analogs ( ) are used in pesticide synthesis.
Safety and Handling :
Biological Activity
3-Bromo-4-hydroxybenzenesulfonyl chloride is a sulfonamide compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound features a bromine atom and a hydroxy group on a benzene ring, linked to a sulfonyl chloride moiety. This configuration is crucial for its biological activity as it influences interactions with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antimicrobial Activity : The compound has shown efficacy against various bacterial strains, which can be attributed to its ability to interfere with bacterial cell wall synthesis.
- Anticancer Potential : Preliminary studies suggest that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are pivotal in cell cycle regulation and cancer progression.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of sulfonamide compounds. In studies involving similar compounds, substituents on the aryl rings significantly influenced the activation of immune pathways. For instance, modifications such as the introduction of bromine or methoxy groups were evaluated for their impact on activity levels against NF-κB and ISRE signaling pathways .
Table 1: Summary of SAR Findings
| Compound | Substituent(s) | Biological Activity | Notes |
|---|---|---|---|
| Compound 1 | 4-chloro-2,5-dimethoxy | High NF-κB activation | Effective co-adjuvant |
| Compound 7 | 4-bromo | Moderate activity | Replacement of chloro with bromo |
| Compound 12 | 4-methoxy | Weakly active | Smaller alkoxy chain tolerated |
| This compound | Bromine, Hydroxy | Antimicrobial, Anticancer potential | Further studies needed |
Case Studies
- Antimicrobial Studies : A study reported the synthesis and evaluation of various sulfonamide derivatives, including those with similar structural motifs to this compound. These derivatives exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria .
- Anticancer Research : Another investigation focused on CDK inhibitors where compounds structurally related to this compound demonstrated promising results in inhibiting cancer cell proliferation. The mechanism was linked to the disruption of the cell cycle through CDK inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
